molecular formula C10H9FO2 B14804634 4-Cyclopropoxy-2-fluorobenzaldehyde

4-Cyclopropoxy-2-fluorobenzaldehyde

Cat. No.: B14804634
M. Wt: 180.17 g/mol
InChI Key: LWPYROUSHADMQM-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-2-fluorobenzaldehyde is an organic compound with the molecular formula C10H9FO2 and a molecular weight of 180.18 g/mol It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the 2-position and a cyclopropoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-2-fluorobenzaldehyde can be achieved through several methods. One common approach involves the halogen-exchange reaction of 4-chlorobenzaldehyde with a fluorinating agent to produce 4-fluorobenzaldehyde . This intermediate can then be further reacted with cyclopropanol in the presence of a base to introduce the cyclopropoxy group at the 4-position .

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogen-exchange reactions followed by subsequent functional group modifications. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-2-fluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Cyclopropoxy-2-fluorobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-fluorobenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity . The cyclopropoxy group can influence the compound’s overall conformation and reactivity, contributing to its unique biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-2-fluorobenzaldehyde is unique due to the presence of both the fluorine atom and the cyclopropoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The fluorine atom enhances the compound’s stability and reactivity, while the cyclopropoxy group provides steric hindrance and influences the compound’s overall conformation .

Properties

Molecular Formula

C10H9FO2

Molecular Weight

180.17 g/mol

IUPAC Name

4-cyclopropyloxy-2-fluorobenzaldehyde

InChI

InChI=1S/C10H9FO2/c11-10-5-9(13-8-3-4-8)2-1-7(10)6-12/h1-2,5-6,8H,3-4H2

InChI Key

LWPYROUSHADMQM-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(C=C2)C=O)F

Origin of Product

United States

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